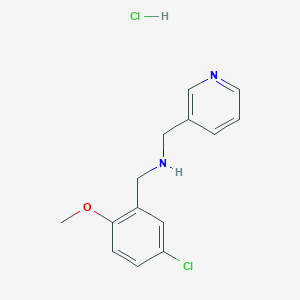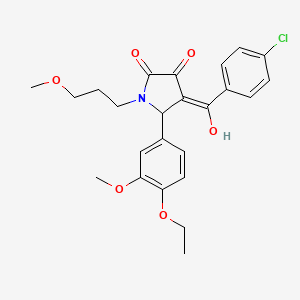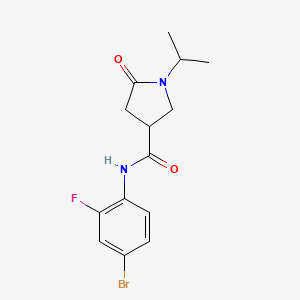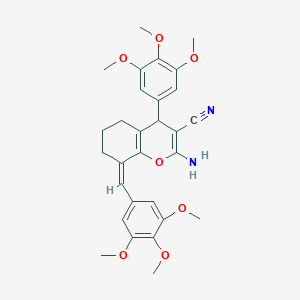
(5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride, also known as AGN-2979, is a small molecule compound that has potential therapeutic applications in various diseases. It is a selective agonist of the G protein-coupled receptor GPR84, which is expressed in immune cells and has been implicated in inflammation and autoimmune diseases.
Mechanism of Action
(5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride is a selective agonist of GPR84, a G protein-coupled receptor that is expressed in immune cells such as macrophages, dendritic cells, and T cells. Activation of GPR84 by this compound leads to the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which regulate the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells such as macrophages and dendritic cells. In addition, this compound has been shown to reduce inflammation and tissue damage in animal models of inflammatory bowel disease and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using (5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride in lab experiments is its selectivity for GPR84, which allows for the specific targeting of immune cells that express this receptor. However, one limitation of using this compound is its potential off-target effects on other receptors or signaling pathways, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of (5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride. One direction is to further investigate its potential therapeutic applications in other diseases such as multiple sclerosis and psoriasis. Another direction is to study its mechanism of action in more detail, including the downstream signaling pathways that are activated by GPR84. Additionally, the development of more selective GPR84 agonists may provide new insights into the role of this receptor in immune cell function and disease pathogenesis.
Synthesis Methods
The synthesis of (5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride involves several steps, starting with the reaction of 5-chloro-2-methoxybenzyl chloride with 3-pyridinemethanol in the presence of a base such as potassium carbonate to form the intermediate (5-chloro-2-methoxybenzyl)(3-pyridinyl)methanol. This intermediate is then treated with thionyl chloride to form the corresponding chloride, which is then reacted with (R)-2-amino-1-propanol in the presence of a base such as triethylamine to form this compound hydrochloride.
Scientific Research Applications
(5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride has been studied for its potential therapeutic applications in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells, suggesting its potential as an anti-inflammatory agent.
properties
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c1-18-14-5-4-13(15)7-12(14)10-17-9-11-3-2-6-16-8-11;/h2-8,17H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPUEYOJCHBWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-3-{[methyl(3-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5416375.png)
![3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5416382.png)
![4-hydroxy-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5416401.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5416404.png)
![(3R)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5416409.png)
![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine](/img/structure/B5416417.png)
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5416423.png)



![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5416460.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbenzamide](/img/structure/B5416468.png)
![2-{[5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5416474.png)